molecular formula C26H18Cl6N2O2Pd2 B1473279 (NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium CAS No. 287410-78-0

(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium

Cat. No.: B1473279
CAS No.: 287410-78-0
M. Wt: 816.0 g/mol
InChI Key: QPUPWYGEQHWYOF-UHFFFAOYSA-N
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Description

The compound is a complex organometallic compound involving palladium. Organometallic compounds are typically used as catalysts or as reagents in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the organic ligand and its subsequent reaction with palladium. The specifics of the synthesis would depend on the exact structure of the compound .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the nature of the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the nature of the organic ligand and the oxidation state of the palladium. Organometallic compounds are often used as catalysts in reactions such as cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors such as its molecular structure, the nature of the organic ligand, and the oxidation state of the palladium. These properties could include melting point, boiling point, solubility, and reactivity .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. In general, care should be taken when handling organometallic compounds, as they can be toxic and may react violently with water .

Future Directions

The use of organometallic compounds in organic synthesis is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore new methods of synthesizing these compounds, novel reactions they can catalyze, and ways to improve their safety and sustainability .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium' involves the reaction of (4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with dichloroniopalladium and palladium to yield the desired compound.", "Starting Materials": [ "(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methanone", "hydroxylamine", "dichloroniopalladium", "palladium" ], "Reaction": [ "Step 1: React (4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methanone with hydroxylamine in the presence of a suitable solvent and a catalyst to form the corresponding oxime.", "Step 2: Isolate the oxime by filtration or extraction and purify it by recrystallization or chromatography.", "Step 3: React the oxime with dichloroniopalladium and palladium in the presence of a suitable solvent and a reducing agent to yield the desired compound.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS No.

287410-78-0

Molecular Formula

C26H18Cl6N2O2Pd2

Molecular Weight

816.0 g/mol

IUPAC Name

N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium

InChI

InChI=1S/2C13H8Cl2NO.2ClH.2Pd/c2*14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10;;;;/h2*1-3,5-8,17H;2*1H;;/q2*-1;;;;+2

InChI Key

QPUPWYGEQHWYOF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1/C(=N\O)/C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd]

SMILES

C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd]

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium
Reactant of Route 2
(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium
Reactant of Route 3
(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium
Reactant of Route 4
(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium
Reactant of Route 5
(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium
Reactant of Route 6
(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium

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